rac Propranolol-d7

Vue d'ensemble

Description

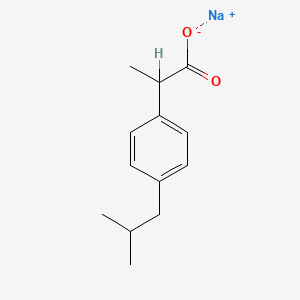

rac Propranolol-d7: is a deuterated form of racemic Propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of Propranolol in various biological matrices . It is an anti-hypertensive, anti-anginal, and anti-arrhythmic agent .

Applications De Recherche Scientifique

rac Propranolol-d7 is widely used in scientific research due to its stable isotope labeling, which allows for accurate quantification and analysis. Some key applications include:

Mécanisme D'action

Biochemical Pathways

Propranolol is initially metabolized by three main pathways: ring oxidation (approximately 33% of dose), side chain oxidation (20%) and glucuronidation (17%) . Side chain oxidation is a two-step process. The first step to n-desisopropylpropranolol is catalyzed mainly by CYP1A2 with some involvement of CYP2D6 . The second step results in napthoxylactic acid .

Pharmacokinetics

Propranolol is a substrate of CYP2D6, CYP1A2, and CYP2C19, retaining potential pharmacokinetic interactions with co-administered drugs In renal and hepatic impairment, it needs a dose adjustment .

Result of Action

The molecular and cellular effects of Propranolol’s action include vasoconstriction, inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic growth factor of fibroblasts (bFGF), induction of apoptosis of endothelial cells, as well as down-regulation of various cellular processes . In addition, it has been shown to have suppressive effects on hyperglycemia, inflammation, and brain injury in a rat model experiencing cerebral ischemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Propranolol. For instance, cigarette smoking induces hepatic metabolism and has been shown to increase up to 77% the clearance of propranolol, resulting in decreased plasma concentrations . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.18, which means that the use of propranolol is predicted to present a low risk to the environment .

Analyse Biochimique

Biochemical Properties

“rac Propranolol-d7” interacts with β-Adrenergic receptors, acting as a β-Adrenergic blocker . It is known for its antihypertensive, antianginal, and antiarrhythmic properties . The compound’s interaction with these receptors influences various biochemical reactions within the body.

Cellular Effects

“this compound” has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have suppressive effects on hyperglycemia, inflammation, and brain injury in a rat model experiencing cerebral ischemia .

Molecular Mechanism

The molecular mechanism of “this compound” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that repression of β2-AR but not β1-AR signaling selectively suppressed cell viability and inhibited xenograft growth in vivo . Moreover, western blot analysis indicated that the phosphorylation levels of AKT/MEK/ERK were significantly decreased following the inhibition of β2-AR .

Temporal Effects in Laboratory Settings

In laboratory settings, “this compound” shows stability and degradation over time

Dosage Effects in Animal Models

The effects of “this compound” vary with different dosages in animal models

Metabolic Pathways

“this compound” is involved in several metabolic pathways. It is initially metabolized by three primary routes: aromatic hydroxylation, side chain oxidation, and glucuronidation . It interacts with various enzymes and cofactors during these metabolic processes .

Transport and Distribution

It is known that it interacts with β-Adrenergic receptors, which could influence its localization or accumulation .

Subcellular Localization

It is known that it interacts with β-Adrenergic receptors, which could influence its localization to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rac Propranolol-d7 involves the incorporation of deuterium atoms into the Propranolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 1-naphthol with epichlorohydrin to form glycidyl ether, followed by the reaction with isopropylamine-d7 to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as a research standard .

Analyse Des Réactions Chimiques

Types of Reactions: rac Propranolol-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and cytochrome P450 enzymes.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents and nucleophiles such as sodium methoxide are commonly employed.

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .

Comparaison Avec Des Composés Similaires

Propranolol: The non-deuterated form, widely used as a beta-blocker in clinical settings.

Atenolol: A selective beta1-adrenergic receptor antagonist used primarily for hypertension.

Metoprolol: Another selective beta1-adrenergic receptor antagonist with similar clinical applications.

Uniqueness: rac Propranolol-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of Propranolol and its metabolites is crucial .

Propriétés

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/i1D3,2D3,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHHHDLHHXJYJD-QLWPOVNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662177 | |

| Record name | 1-[(Naphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98897-23-5 | |

| Record name | 1-[(Naphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)